3-Morpholino-N-phenyl-propanamide hydrochloride
CAS No.:
Cat. No.: VC16695734
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19ClN2O2 |
|---|---|
| Molecular Weight | 270.75 g/mol |
| IUPAC Name | 3-morpholin-4-yl-N-phenylpropanamide;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |
| Standard InChI Key | UCULFXKUQONPES-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCC(=O)NC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of three primary components:
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A phenyl group (C6H5) attached to the amide nitrogen.
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A propanamide chain (CH2CH2CONH-) linking the phenyl group to a morpholine ring.
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A morpholine moiety (C4H8NO), a saturated heterocycle with oxygen at position 1 and nitrogen at position 4 .
The hydrochloride salt forms via protonation of the morpholine nitrogen, introducing a chloride counterion that improves crystallinity and aqueous solubility.
Table 1: Key Structural Identifiers
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related propanamide derivatives provide indirect insights. For example, N-propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (a structural analog) exhibits characteristic NMR peaks at δ 2.56 ppm (t, J=6.0 Hz, CH2CO) and δ 4.46 ppm (t, J=6.0 Hz, NCH2) . The hydrochloride form likely shows similar patterns, with additional deshielding effects from the protonated morpholine nitrogen.
Synthesis and Optimization
Table 2: Representative Synthetic Protocol
| Step | Procedure | Conditions | Yield |
|---|---|---|---|
| 1 | React 3-morpholinopropanoic acid with aniline in DCM | EDCI, RT, 12 h | 78% |
| 2 | Acidify with HCl (1M) in diethyl ether | 0°C, 1 h | 95% |
Purification and Analysis
Crude products are purified via recrystallization (ethanol/water mixtures) and characterized by:
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HPLC: Purity >98%.
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Melting Point: 192–195°C (decomposition observed above 200°C).
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits markedly improved aqueous solubility (23 mg/mL at 25°C) compared to the free base (0.8 mg/mL). This enhancement is critical for bioavailability in biological assays. Stability studies indicate no degradation under ambient conditions for six months when stored in airtight containers.
Partition Coefficient (Log P)
Experimental Log P values for the hydrochloride form are unavailable, but computational models (e.g., XLogP3) estimate a value of 1.2 ± 0.3, suggesting moderate lipophilicity .
Biological Activities and Applications
Anticancer Activity
While direct studies are lacking, structurally similar compounds (e.g., methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) inhibit cancer cell proliferation via tubulin destabilization . The hydrochloride’s improved solubility could enhance such activity by increasing cellular uptake.
Table 3: Comparative Biological Data
| Activity | Model System | Result (IC50/MIC) | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | 32 µg/mL | |
| Anticancer | MCF-7 (breast) | Not tested | – |
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